2-ethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
2-ethyl-1-[(3-methylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-3-17-18-15-9-4-5-10-16(15)19(17)12-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGKVIZUDFTOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on various pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a benzodiazole core, which is known for its diverse biological activities. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzodiazole derivatives, which demonstrated potent activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzodiazole structure can enhance antibacterial efficacy .
Anticancer Activity
The anticancer potential of benzodiazole derivatives has been explored extensively. A notable study found that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzodiazole Derivative A | MCF-7 (Breast) | 15 | Apoptosis induction |
| Benzodiazole Derivative B | A549 (Lung) | 20 | Cell cycle arrest (G2/M phase) |
Neuroprotective Effects
Some studies have suggested that benzodiazole derivatives may possess neuroprotective properties. In particular, they have been investigated for their ability to inhibit acetylcholinesterase (AChE) activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE by these compounds could lead to increased levels of acetylcholine in the brain, thereby enhancing cognitive function .
Table 2: AChE Inhibition Data
Case Studies
Several case studies have documented the biological effects of related compounds:
- Case Study on Antimicrobial Activity : A derivative similar to this compound was tested against clinical isolates of bacteria and displayed significant inhibition, suggesting its potential as a lead compound for antibiotic development.
- Case Study on Anticancer Activity : A series of benzodiazole derivatives were synthesized and tested against various cancer cell lines. One particular derivative showed an IC50 value lower than that of standard chemotherapeutic agents, indicating its potential for further development in cancer therapy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Based Comparisons
a. 2-[(3,4-Dimethoxyphenyl)methyl]-1H-1,3-Benzodiazole (CAS 59077-64-4)
- Substituents : 3,4-Dimethoxyphenylmethyl group at the 1-position.
- Key Differences : The methoxy groups enhance polarity and solubility in polar solvents (e.g., DMSO) compared to the 3-methylbenzyl group in the target compound .
- Applications: Potential use in metal-catalyzed C–H bond functionalization due to the N,O-bidentate directing group .
b. 2-[2-(Trifluoromethyl)phenyl]-1H-1,3-Benzodiazole (CAS 380639-07-6)
- Substituents : 2-Trifluoromethylphenyl group at the 2-position.
- Key Differences : The electron-withdrawing CF₃ group increases metabolic stability and lipophilicity, contrasting with the electron-donating ethyl group in the target compound .
- Applications : Likely utility in agrochemicals or antivirals due to enhanced resistance to oxidative degradation.
c. 2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-1,3-Benzodiazole (CAS 313518-10-4)
- Substituents: Sulfanyl-ethylphenoxy group at the 2-position.
- Applications : Possible role in enzyme inhibition or antioxidant activity.
a. Antimicrobial Activity
- Compound 1b (2-(1H-1,3-Benzodiazol-2-yl)phenol): Exhibited significant antimicrobial activity against S. aureus (IC₅₀ = 14.9 nM) through binding to thymidylate kinase (TMK) .
- Target Compound: While biological data for the target compound is unavailable, its 3-methylbenzyl group may enhance membrane permeability compared to phenolic derivatives like 1b.
b. Antiviral Activity
- Prazole-Based Derivatives (e.g., Esomeprazole) : Showed inhibition of herpes viral budding via Tsg101 binding .
- Target Compound : The 3-methylbenzyl group may sterically hinder interactions with viral targets compared to sulfonyl-containing prazoles.
c. Antiparasitic Activity
Physicochemical Properties and Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
